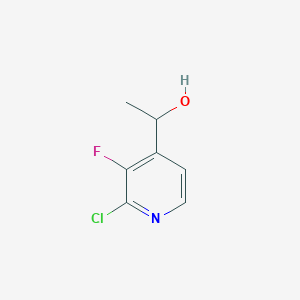

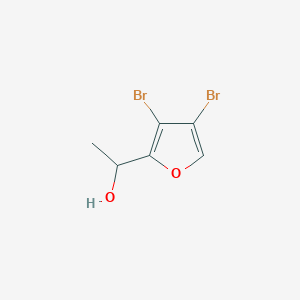

1-(3,4-Dibromofuran-2-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(3,4-Dibromofuran-2-yl)ethanol” is a chemical compound with the CAS Number: 2432848-85-4 . It has a molecular weight of 269.92 . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(3,4-dibromofuran-2-yl)ethan-1-ol . The InChI code for this compound is 1S/C6H6Br2O2/c1-3(9)6-5(8)4(7)2-10-6/h2-3,9H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a liquid . It has a molecular weight of 269.92 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique

Polymer Chemistry

1-(3,4-Dibromofuran-2-yl)ethanol finds applications in polymer chemistry. It is utilized as a protecting group for methacrylic acid, which can be selectively removed after polymerization. This property is leveraged in the synthesis of polymers and copolymers for various applications (Elladiou & Patrickios, 2012).

Green Chemistry

In green chemistry, this compound plays a role in the extraction and separation of alcohols from water, which is crucial in bio-feedstock processes and the pharmaceutical industry. This usage is part of efforts to reduce energy consumption in these sectors (Chapeaux et al., 2008).

Organic Synthesis

This compound is involved in the synthesis of polysubstituted pyrazoles and isoxazoles, contributing to the development of bioactive compounds and derivatives of antitumor alkaloids (Chagarovskiy et al., 2016).

Enzymatic Processes

This compound is also relevant in enzymatic processes for the preparation of chiral alcohols, like in the synthesis of Ticagrelor, a treatment for acute coronary syndromes. Its applications here highlight the significance in pharmaceutical synthesis (Guo et al., 2017).

Chemoenzymatic Synthesis

Its role extends to chemoenzymatic synthesis, where it is used in the synthesis of furan-based alcohols. This application is vital in the production of enantiopure alcohols, crucial in natural product synthesis and chiral drug development (Hara et al., 2013).

Propriétés

IUPAC Name |

1-(3,4-dibromofuran-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2O2/c1-3(9)6-5(8)4(7)2-10-6/h2-3,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDZQMJVSKVVCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CO1)Br)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.